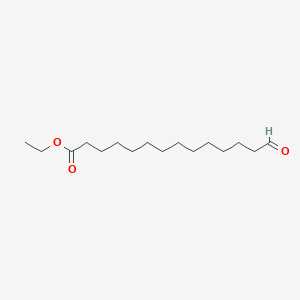
Ethyl 14-oxotetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 14-oxotetradecanoate is an organic compound with the molecular formula C16H30O3 It is a derivative of tetradecanoic acid, where the 14th carbon is oxidized to a ketone group, and the carboxylic acid is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 14-oxotetradecanoate can be synthesized through several methods. One common approach involves the oxidation of tetradecanoic acid to introduce the ketone functionality at the 14th position, followed by esterification with ethanol. The oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation. The esterification step typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction between the carboxylic acid and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The oxidation and esterification reactions can be optimized using high-throughput screening techniques to identify the best catalysts and reaction conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 14-oxotetradecanoic acid.
Reduction: 14-hydroxytetradecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 14-oxotetradecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 14-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes, potentially inhibiting or modulating their activity. The ester group may also influence the compound’s solubility and bioavailability, affecting its overall biological activity.
Comparison with Similar Compounds
Ethyl 14-oxotetradecanoate can be compared with other similar compounds, such as:
Ethyl 3-oxotetradecanoate: Another ketone ester with the ketone group at the 3rd position.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
14-oxotetradecanoic acid: The non-esterified form of the compound.
Properties
Molecular Formula |
C16H30O3 |
|---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
ethyl 14-oxotetradecanoate |
InChI |
InChI=1S/C16H30O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15H,2-14H2,1H3 |
InChI Key |
NBVXROXODSVXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















